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Kinases are a class of enzymes involved in various cellular processes, including cell growth, proliferation, and survival. They work by adding a phosphate group (PO₄) to other molecules, thereby activating or deactivating them. In cancer, some kinases become abnormally active, promoting uncontrolled cell growth and tumor formation.
Studies have shown that 1-Hydroxy-1H-benzotriazole, ammonium salt acts as a selective kinase inhibitor. It primarily targets specific protein kinase C (PKC) isoforms, particularly PKCα and PKCβII, which play a role in cell cycle progression and tumor growth. [, ]
The mechanism of action involves binding to the ATP binding site of these PKC enzymes, preventing them from attaching a phosphate group to their target molecules. This disrupts the signaling pathway and inhibits their activity, potentially leading to reduced cancer cell proliferation. []
1-Hydroxy-1H-benzotriazole, ammonium salt is an organic compound with the molecular formula and a molecular weight of approximately 152.15 g/mol. This compound is recognized for its unique structure, which includes a hydroxyl group attached to a benzotriazole moiety. It is commonly used in various
This compound exhibits significant biological activity, particularly as a selective kinase inhibitor. Studies have shown that it can inhibit the proliferation of tumor cells in vitro, suggesting potential applications in cancer therapy. Additionally, it has been noted for its ability to modulate enzymatic activities, making it useful in various biochemical assays .
The synthesis of 1-hydroxy-1H-benzotriazole, ammonium salt typically involves the reaction of 1-hydroxybenzotriazole with ammonium salts under controlled conditions. The reaction can be optimized by adjusting the pH and temperature to enhance yield and purity. Various synthetic routes have been explored, including solvent-free methods and aqueous solutions, which can further influence the efficiency of the synthesis process .
1-Hydroxy-1H-benzotriazole, ammonium salt finds applications in multiple fields:
Interaction studies have demonstrated that 1-hydroxy-1H-benzotriazole, ammonium salt can form complexes with various metal ions, which can alter its reactivity and biological activity. These interactions are crucial for understanding its role in catalysis and biological systems. Furthermore, studies indicate that it may interact with specific kinases, influencing signaling pathways relevant to cancer cell proliferation .
Several compounds share structural similarities with 1-hydroxy-1H-benzotriazole, ammonium salt. Here are some notable comparisons:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Hydroxybenzotriazole | C6H5N3O | Base compound; lacks ammonium group |
| 1-Hydroxy-1H-benzotriazole, sodium salt | C6H4N3NaO | Sodium salt variant; different solubility |
| Benzotriazole | C7H6N4 | No hydroxyl group; used mainly as an anti-corrosion agent |
| 2-Hydroxybenzotriazole | C7H6N4O | Similar structure; different position of hydroxyl group |
The uniqueness of 1-hydroxy-1H-benzotriazole, ammonium salt lies in its dual functionality as both a synthetic reagent and a biological agent. Its ability to inhibit kinase activity while also improving yields in peptide synthesis sets it apart from other similar compounds.
The compound is systematically named azanium;1-hydroxybenzotriazole under IUPAC guidelines, reflecting its ammonium cation paired with the deprotonated 1-hydroxybenzotriazole anion. Its CAS Registry Number, 63307-62-0, is universally recognized in chemical databases and regulatory frameworks.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | Azanium;1-hydroxybenzotriazole | |
| CAS Number | 63307-62-0 |
The molecular formula C₆H₈N₄O corresponds to a monohydrate-adjusted molecular weight of 152.15 g/mol. Isotopic composition analysis reveals a base peak at m/z 135.13 (C₆H₅N₃O⁻), consistent with the deprotonated 1-hydroxybenzotriazole moiety.
X-ray crystallography of related benzotriazole derivatives (e.g., HOBt-based immonium salts) demonstrates a planar benzotriazole ring system with a hydroxyl group at position 1 and ammonium counterion hydrogen-bonded to the oxygen. While direct crystallographic data for this ammonium salt is limited, analogous compounds exhibit monoclinic or triclinic packing influenced by solvent evaporation rates. Polymorphism, though not explicitly reported for this salt, is plausible given the structural flexibility of benzotriazole derivatives.
The compound emerged as a derivative of 1-hydroxybenzotriazole (HOBt), a peptide coupling agent first synthesized in the 1960s. Key milestones include:
Structural Evolution Table
| Era | Synthesis Method | Yield/Purity |
|---|---|---|
| 1980s | HOBt + NH₄OH → Ammonium salt | ~80%, technical grade |
| 2000s | o-Nitrochlorobenzene + hydrazine hydrate | 95%, HPLC-grade |
| 2010s | Recrystallization from DCM/MeOH | 98%, analytical grade |